molecular formula C9H10O3 B12424876 Methyl 4-hydroxyphenylacetate-d6

Methyl 4-hydroxyphenylacetate-d6

Cat. No.: B12424876
M. Wt: 172.21 g/mol
InChI Key: XGDZEDRBLVIUMX-LUWIIJGCSA-N
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Description

Methyl 4-hydroxyphenylacetate-d6 is a deuterated derivative of Methyl 4-hydroxyphenylacetate, a compound known for its inhibitory activity against tobacco mosaic virus . The deuterated form is often used in scientific research to study metabolic pathways and reaction mechanisms due to its stability and distinguishable mass in mass spectrometry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-hydroxyphenylacetate can be synthesized by esterifying 4-hydroxyphenylacetic acid with methanol in the presence of sulfuric acid . The reaction typically proceeds with a high yield under these conditions.

Industrial Production Methods: Industrial production of Methyl 4-hydroxyphenylacetate-d6 involves the use of deuterated methanol (CD3OD) instead of regular methanol. The process is similar to the laboratory synthesis but scaled up to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 4-hydroxyphenylacetate can undergo oxidation to form corresponding quinones.

    Reduction: The compound can be reduced to form hydroquinones.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides and bases are used for substitution reactions.

Major Products:

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Various substituted phenylacetates

Scientific Research Applications

Methyl 4-hydroxyphenylacetate-d6 is used in various fields of scientific research:

Mechanism of Action

The mechanism by which Methyl 4-hydroxyphenylacetate-d6 exerts its effects involves the inhibition of viral replication. The compound interferes with the viral RNA, preventing the virus from replicating and spreading . The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

  • Methyl 4-aminomethylbenzoate hydrochloride
  • Methyl 3,5-dihydroxyphenylacetate
  • Methyl 4-methoxy-2-indolecarboxylate

Uniqueness: Methyl 4-hydroxyphenylacetate-d6 is unique due to its deuterated form, which provides enhanced stability and allows for detailed metabolic studies using mass spectrometry. This makes it particularly valuable in research settings where precise tracking of metabolic pathways is required .

Properties

Molecular Formula

C9H10O3

Molecular Weight

172.21 g/mol

IUPAC Name

methyl 2,2-dideuterio-2-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)acetate

InChI

InChI=1S/C9H10O3/c1-12-9(11)6-7-2-4-8(10)5-3-7/h2-5,10H,6H2,1H3/i2D,3D,4D,5D,6D2

InChI Key

XGDZEDRBLVIUMX-LUWIIJGCSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C([2H])([2H])C(=O)OC)[2H])[2H])O)[2H]

Canonical SMILES

COC(=O)CC1=CC=C(C=C1)O

Origin of Product

United States

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